3,4-difluoro-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]benzamide
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C16H22F2N2O . The InChI code is InChI=1S/C16H22F2N2O/c1-19(2)14-6-4-5-7-15(14)20(3)16(21)11-8-9-12(17)13(18)10-11/h8-10,14-15H,4-7H2,1-3H3/t14-,15-/m0/s1 .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not mentioned in the available resources. It’s an analytical reference standard that is structurally similar to known utopioids .Physical And Chemical Properties Analysis
This compound is a crystalline solid . It’s soluble in DMF (20 mg/ml), DMF:PBS (pH 7.2) (1:3) (0.25 mg/ml), DMSO (10 mg/ml), and Ethanol (10 mg/ml) .Scientific Research Applications
Synthesis and Chemical Modifications
Research has explored the synthesis and chemical modifications of compounds related to 3,4-difluoro-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]benzamide, aiming at enhancing their properties for potential applications. For instance, the study of pyrazolo[3,4-d]pyrimidine derivatives as antimicrobial agents shows the exploration of quinoline derivatives for their potential use in treating bacterial and fungal infections (Holla et al., 2006). Another example involves the synthesis of P-chiral phosphine ligands for asymmetric hydrogenation, indicating the use of quinoline derivatives in catalysis to achieve high enantioselectivities in chemical reactions (Imamoto et al., 2012).
Antimicrobial and Anticancer Applications
Several studies have synthesized novel quinoline derivatives, highlighting their potential antimicrobial and anticancer applications. For instance, new series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties have been evaluated for their in vitro antimicrobial activity, suggesting a promising approach for developing new antimicrobial agents (Idrees et al., 2020). Additionally, quinoline derivatives containing an azole nucleus have been synthesized and evaluated for their antimicrobial activity, further underscoring the versatility of quinoline derivatives in the development of new antimicrobial compounds (Özyanik et al., 2012).
Material Science and Catalysis
In material science and catalysis, quinoline derivatives have been utilized for their unique properties. For example, the synthesis of polyamides containing the quinoxaline moiety indicates the application of quinoline derivatives in creating new polymers with potentially valuable properties for industrial applications (Patil et al., 2011). Additionally, the application of chitosan@Copper(II)-catalyzed remote trifluoromethylation of aminoquinolines showcases the use of quinoline derivatives in novel catalytic processes, offering new pathways for the functionalization of organic compounds (Shen et al., 2016).
Future Directions
properties
IUPAC Name |
3,4-difluoro-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O3/c1-25-9-11-7-17(23)22-16-8-12(3-4-13(11)16)21-18(24)10-2-5-14(19)15(20)6-10/h2-8H,9H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJFEMIGDPQFBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 49678259 |
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